4-Quinolone-3-Carboxamide Furan CB2 Agonist

Descripción general

Descripción

4-Quinolone-3-Carboxamide Furan CB2 Agonist is an agonist of the peripheral cannabinoid (CB) receptor CB2 . It may have antinociceptive and anti-inflammatory effects, as well as prevent osteoporosis . It is a high-affinity ligand of CB2 (Ki = 8.5 nM) with little affinity for CB1 .

Molecular Structure Analysis

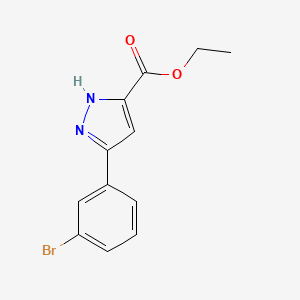

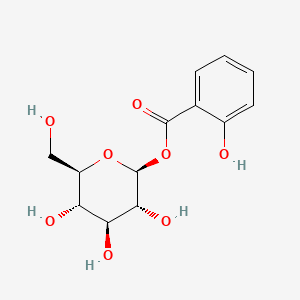

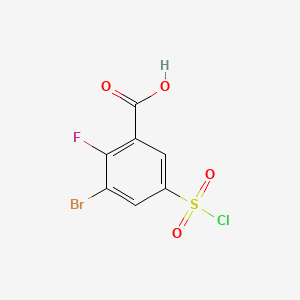

The molecular formula of 4-Quinolone-3-Carboxamide Furan CB2 Agonist is C30H36N2O4 . It has a molecular weight of 488.6 g/mol . The IUPAC name is N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 488.6 g/mol , a molecular formula of C30H36N2O4 , and a topological polar surface area of 71.8 Ų . It has a rotatable bond count of 8 and a complexity of 843 .Aplicaciones Científicas De Investigación

1. Analgesic Properties and Pain Management

4-Quinolone-3-carboxamide derivatives have been studied for their potential in pain management. The compounds showed significant analgesic activity in animal models, with some derivatives demonstrating an ability to reduce nociceptive behavior in the late phase of formalin tests, suggesting potential applications in acute peripheral and inflammatory pain management (Pasquini et al., 2010).

2. Anti-Inflammatory and Immunomodulatory Effects

Research indicates that 4-Quinolone-3-carboxamide furan CB2 agonists may have significant anti-inflammatory and immuno-modulatory properties. Some derivatives have been found to exert anti-proliferative effects and down-regulate inflammatory markers such as TNF-α and IL-10. These properties suggest potential therapeutic applications in conditions with inflammatory components, such as multiple sclerosis (Malfitano et al., 2016).

3. Potential in Cancer Therapy

Certain quinolone-3-carboxamide derivatives show promise in cancer therapy, exhibiting anti-proliferative actions on cancer cell lines. Some compounds have been found to decrease cell viability in prostatic cancer cell lines and are being investigated for their mechanisms of action and potential therapeutic roles in cancer treatment (Manera et al., 2015).

4. Applications in Neurodegenerative Diseases

Selective CB2 agonists derived from 4-Quinolone-3-carboxamide furan have shown potential in the treatment of neurodegenerative diseases. Research into compounds like COR167 demonstrates their protective effects against ischemia and reperfusion-induced brain injury, highlighting their potential in therapies for conditions like stroke and other neurodegenerative disorders (Contartese et al., 2012).

5. Therapeutic Use in Rheumatoid Arthritis

Studies have demonstrated the efficacy of certain CB2 agonists in models of rheumatoid arthritis. These compounds can significantly reduce the severity of arthritis symptoms, decrease joint destruction, and show potential as novel treatments for rheumatoid arthritis (Bai et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of the 4-Quinolone-3-Carboxamide Furan CB2 Agonist is the peripheral cannabinoid (CB) receptor CB2 . The CB2 receptor plays a crucial role in the body’s endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The 4-Quinolone-3-Carboxamide Furan CB2 Agonist acts as a high-affinity ligand of the CB2 receptor, with a Ki value of 8.5 nM . It has little affinity for the CB1 receptor (Ki >10,000 nM) . As an agonist, it binds to the CB2 receptor and activates it, triggering a biochemical response.

Biochemical Pathways

Upon activation of the CB2 receptor, the 4-Quinolone-3-Carboxamide Furan CB2 Agonist influences several biochemical pathways. These pathways are primarily involved in pain sensation and inflammation . The exact downstream effects of these pathways are complex and depend on the specific cellular context.

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

The activation of the CB2 receptor by the 4-Quinolone-3-Carboxamide Furan CB2 Agonist can lead to antinociceptive and anti-inflammatory effects . It has been demonstrated to have antinociceptive efficacy in the mouse formalin test at a dose of 1 mg/kg . This action is blocked by a CB2-selective antagonist, AM630 .

Safety and Hazards

The safety data sheet indicates that no special measures are required for this compound . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist, a doctor should be consulted .

Propiedades

IUPAC Name |

N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O4/c1-3-4-5-8-32-18-24(29(34)31-30-15-19-10-20(16-30)12-21(11-19)17-30)28(33)23-13-22(25-7-6-9-36-25)14-26(35-2)27(23)32/h6-7,9,13-14,18-21H,3-5,8,10-12,15-17H2,1-2H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZZNXUALWSJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C(=CC(=C2)C3=CC=CO3)OC)C(=O)NC45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolone-3-Carboxamide Furan CB2 Agonist | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)

![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)

![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)